Dibenzo[a,c]phenazine
Overview
Description
Synthesis Analysis
The synthesis of dibenzo[a,c]phenazine derivatives involves several methodologies aimed at incorporating the dibenzo[a,c]phenazine moiety into polymers or small molecules to modify their electronic and optical properties. Techniques such as Yamamoto or Suzuki couplings have been utilized to synthesize conjugated polymers containing dibenzo[a,c]phenazine units, demonstrating the potential for electron affinity modification and the achievement of significant molecular weights while maintaining solubility in common organic solvents (Gautrot & Hodge, 2007). Additionally, a domino four-component condensation reaction facilitated by theophylline as a catalyst has been developed for the synthesis of 1,2-dihydrobenzo[a]furo[2,3-c]phenazine derivatives, highlighting an efficient and environmentally benign procedure (Yazdani-Elah-Abadi, Mohebat, & Maghsoodlou, 2016).
Molecular Structure Analysis
The molecular structure of dibenzo[a,c]phenazine derivatives has been extensively studied, revealing their potential for a wide range of electronic and optical applications. The structural analysis has shown that these compounds can exhibit diverse photophysical properties depending on the nature of substituents and the overall molecular architecture. For instance, studies on a series of dibenzo[a,c]phenazine derivatives with various terminal aromatic units have elucidated the relationship between molecular structure and optical behavior, demonstrating the influence of peripheral arenes on absorption spectra and the emission properties of these compounds (Zengshuai et al., 2014).
Chemical Reactions and Properties
Dibenzo[a,c]phenazine-based compounds engage in a variety of chemical reactions, highlighting their versatile chemical nature. For example, the formation of charge-transfer complexes and radical ion pairs with different amines has been observed, showcasing the electron-accepting nature of dibenzo[a,c]phenazine derivatives. These interactions are significantly influenced by the structural features of the dibenzo[a,c]phenazine core and the surrounding medium, demonstrating the compound's sensitivity to environmental changes and its potential in sensing applications (Dey et al., 2007).
Physical Properties Analysis
The physical properties of dibenzo[a,c]phenazine derivatives, such as their luminescent behavior and polymorphism, have been a subject of interest. These properties are crucial for their application in organic electronics and photophysics. For instance, dibenzo[a,c]phenazine-phenothiazine dyads have been shown to exhibit aggregation-induced emission enhancement (AIEE), polymorphism, and distinctive mechanochromism, reflecting the impact of molecular design on physical properties and the potential for high sensitivity to external pressures (Yang et al., 2020).
Chemical Properties Analysis
The chemical properties of dibenzo[a,c]phenazine derivatives are characterized by their electron-accepting nature and ability to form stable complexes with various donors. This aspect is crucial for their function in electronic devices and as fluorescent probes. The chemical versatility of these compounds allows for the development of materials with tailored optoelectronic properties, as demonstrated by the synthesis of conjugated polymers and small molecules that exhibit efficient electroluminescence and fluorescence based on intramolecular charge transfer (ICT) mechanisms (Zhu et al., 2007).
Scientific Research Applications
Photosensitizers in Polymerizations
Dibenzo[a,c]phenazine derivatives have been applied as photosensitizers for diaryliodonium salt photoinitiators. These novel dyes based on the dibenzo[a,c]phenazine skeleton are efficient in carrying out cationic photopolymerizations of various monomers, including epoxide and vinyl monomers, using UV and visible light, and can be initiated even by solar irradiation (Bulut et al., 2011).
Electrochromic Device Applications
Two novel fluorinated dibenzo[a,c]phenazine derivatives have been synthesized for use in electrochromic devices. These derivatives show promise for applications in such devices due to their unique chemical properties (Hacioglu et al., 2022).
Liquid Crystal Technology
Dibenzo[a,c]phenazine dimer mesophases display a lamellar assembly, a new molecular design achieving hierarchical supramolecular assembly in dimeric discotic liquid crystals. These mesophases can be transformed into a glassy state at room temperature (Ong et al., 2013).
Fluorescent Probes
A dibenzo[a,c]phenazine-based fluorescent probe has been developed for the fast and selective detection of thiophenols in environmental water. This probe exhibits a large Stokes shift and high sensitivity, making it valuable for environmental monitoring (Guo et al., 2022).
White Light Emission
Dibenzo[a,c]phenazine (DPPZ) demonstrates a single-molecule white light emission with ternary emission, including simultaneous fluorescence and dual room-temperature phosphorescence. This finding is significant for developing low-cost, stable pure organic single-molecule white light emitters (Zhou et al., 2018).
Scanning Tunneling Microscopy
Dibenzo[a,c]phenazine discotic liquid crystals (DLCs) have been studied using scanning tunneling microscopy/spectroscopy. This research presents an alternative method for phase control and electronic measurements for DLCs, especially at the microscopic level (Cheng et al., 2018).
Future Directions
properties
IUPAC Name |
phenanthro[9,10-b]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)21-17-11-5-6-12-18(17)22-20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPYJVQRBJJYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175833 | |
Record name | Dibenzo(a,c)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[a,c]phenazine | |
CAS RN |
215-64-5 | |
Record name | Dibenzo[a,c]phenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(a,c)phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[a,c]phenazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzo(a,c)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(A,C)PHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA46H2Q0KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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